molecular formula C13H17FN2O B2468596 2-fluoro-N-(2-methylcyclohexyl)pyridine-4-carboxamide CAS No. 844901-21-9

2-fluoro-N-(2-methylcyclohexyl)pyridine-4-carboxamide

Cat. No.: B2468596
CAS No.: 844901-21-9
M. Wt: 236.29
InChI Key: XAUJYEPLUXYYNZ-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-methylcyclohexyl)pyridine-4-carboxamide is a fluorinated pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methylcyclohexyl)pyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoropyridine with 2-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-methylcyclohexyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-fluoro-N-(2-methylcyclohexyl)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methylcyclohexyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity to the target molecules, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(1-methylcyclohexyl)pyridine-4-carboxamide
  • 2-fluoro-N-(3-methylcyclohexyl)pyridine-4-carboxamide

Uniqueness

2-fluoro-N-(2-methylcyclohexyl)pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

2-fluoro-N-(2-methylcyclohexyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-9-4-2-3-5-11(9)16-13(17)10-6-7-15-12(14)8-10/h6-9,11H,2-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUJYEPLUXYYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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